molecular formula C15H18N6O5 B12403609 (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12403609
M. Wt: 362.34 g/mol
InChI Key: DTOXHQUCHLAJFD-PODXTCKDSA-N
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Description

(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a furan ring and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine is reacted with the purine base.

    Glycosylation: The sugar moiety is attached to the purine base through a glycosylation reaction, typically using a protected sugar derivative and a Lewis acid catalyst.

    Deprotection and Purification: The final compound is obtained by deprotecting the sugar moiety and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or bases.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid replication, such as DNA polymerase and reverse transcriptase, leading to the inhibition of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-2-[2-amino-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3S,5R)-2-[2-amino-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
  • (2R,3S,5R)-2-[2-amino-6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Uniqueness

The uniqueness of (2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol lies in its furan ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to nucleic acids and enzymes, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C15H18N6O5

Molecular Weight

362.34 g/mol

IUPAC Name

(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10?,11+,14-/m1/s1

InChI Key

DTOXHQUCHLAJFD-PODXTCKDSA-N

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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